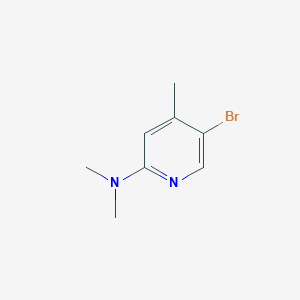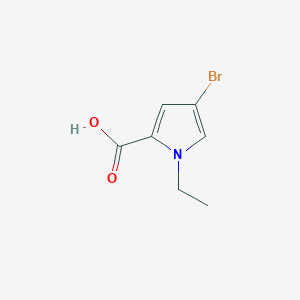
4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid, also known as Ethyl 4-bromopyrrole-2-carboxylate, is a chemical compound with the empirical formula C7H8BrNO2 .
Synthesis Analysis
The synthesis of pyrrole derivatives, including this compound, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)c1cc(Br)c[nH]1 . The compound has a molecular weight of 218.05 . Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point of 58-63°C . It has a density of 1.6±0.1 g/cm3 and a boiling point of 301.7±22.0 °C at 760 mmHg . The compound has a molecular weight of 218.048 .Scientific Research Applications
Synthesis and Industrial Production
4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid and its derivatives are valuable intermediates in organic synthesis. A study demonstrated the improvement in the synthetic method of a related compound, ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, via acylation, bromation, nucleophilic substitution, and nitration, achieving a total yield of 64.3%. This process was noted for its suitability for industrial production, characterized by 1H NMR and MS spectra (Yuan Rong-xin, 2011).
Antibacterial Activity
Pyrrolopyridine analogs, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, have shown antibacterial activity in vitro. This highlights the potential of pyrrole derivatives in developing new antibacterial agents (E. Toja et al., 1986).
Glycolic Acid Oxidase Inhibition
A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, related to the pyrrole compound, has been studied as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic 4-substituents, are potent, competitive inhibitors of GAO in vitro. Their effectiveness underscores the role of acidic functions on the pyrrole nucleus for inhibitory activity (C. Rooney et al., 1983).
Regioselective Bromination
Research on the bromination of pyrroles has led to a regioselective approach using tetrabutylammonium tribromide (TBABr3), yielding predominantly 5-brominated species from pyrrole-2-carboxamide substrates. This advancement provides insight into selective functionalization techniques for pyrrole derivatives (Shuang Gao et al., 2018).
Ligand for Cu-Catalyzed Reactions
Pyrrole-2-carboxylic acid has been utilized as an effective ligand in the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, demonstrating its utility in facilitating diverse organic transformations. This work showcases the adaptability of pyrrole derivatives in complex chemical reactions (Ryan A. Altman et al., 2008).
Safety and Hazards
properties
IUPAC Name |
4-bromo-1-ethylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFLIFGDKJYOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257137 | |
| Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235438-94-4 | |
| Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235438-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









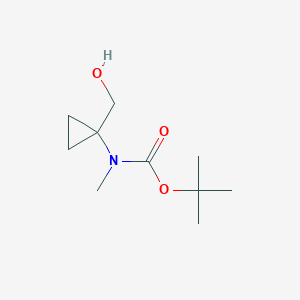

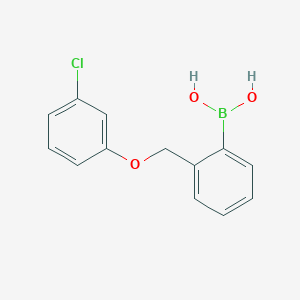
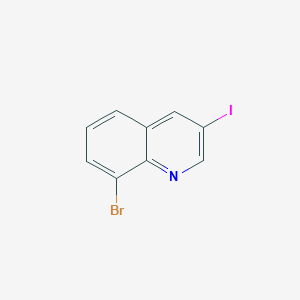
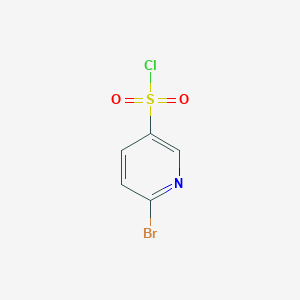
![2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1522638.png)
![2-Bromobenzo[d]thiazol-6-amine](/img/structure/B1522643.png)
